2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a benzodioxol group fused to a 2-oxoimidazolidine core and an N-(4-fluorophenethyl) substituent.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c21-15-3-1-14(2-4-15)7-8-22-19(25)12-23-9-10-24(20(23)26)16-5-6-17-18(11-16)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBISGWYGQAFSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide is a novel derivative featuring a unique combination of structural elements that may confer significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.37 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance, particularly in modulating neurotransmitter systems.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including:
- Antimicrobial Activity : Various derivatives of benzodioxole have shown activity against bacterial strains, suggesting potential for developing new antibiotics.
- Anticancer Properties : Some studies have indicated that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Neurological Effects : Given the presence of imidazolidinone and dioxole structures, there may be implications for neuropharmacological effects, potentially acting on GABAergic pathways.
The proposed mechanisms of action for this compound include:
- Receptor Modulation : The compound may act as a modulator at various neurotransmitter receptors, particularly those involved in anxiety and depression.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory pathways.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related benzodioxole derivatives. The results indicated that certain modifications enhanced antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Studies
In vitro assays demonstrated that the compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Neuropharmacological Effects
Research has suggested that compounds similar to this one can interact with GABA receptors, providing anxiolytic effects. In behavioral studies using rodent models, these compounds exhibited reduced anxiety-like behaviors in elevated plus maze tests .
Case Studies
- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder (GAD) assessed the efficacy of benzodioxole derivatives. The results showed significant reductions in anxiety scores compared to placebo groups after 6 weeks of treatment .
- Case Study 2 : A laboratory study investigated the anticancer effects on MCF-7 breast cancer cells treated with the compound. Results indicated a dose-dependent decrease in cell viability and increased markers for apoptosis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial survival .
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro assays against various cancer cell lines. Compounds with structural similarities have demonstrated cytotoxic effects by inducing apoptosis in cancer cells. For example, studies on related imidazolidine derivatives have shown inhibition of cell proliferation in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines . The proposed mechanism includes the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds containing the benzo[d][1,3]dioxole structure are known to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This could be particularly useful in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
- Antimicrobial Evaluation : A study synthesized a series of benzimidazole derivatives and evaluated their activity against Mycobacterium tuberculosis. The active compounds were further tested for their efficacy in vivo using murine models .
- Anticancer Screening : In a recent investigation, a library of imidazolidine derivatives was screened against various cancer cell lines. The most promising candidates showed significant inhibition rates exceeding 70% against multiple cancer types .
- Inflammation Model : Research involving animal models demonstrated that compounds with similar scaffolds significantly reduced inflammatory markers in serum following administration of lipopolysaccharide (LPS), indicating potential therapeutic applications for inflammatory diseases .
Chemical Reactions Analysis
Reactivity of the Acetamide Moiety
The N-(4-fluorophenethyl)acetamide group undergoes:
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Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 3-(benzo[d] dioxol-5-yl)-2-oxoimidazolidine and 4-fluorophenethylamine .
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Conditions : 6M HCl (reflux) or NaOH/EtOH (50°C).
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Nucleophilic Substitution : The carbonyl carbon reacts with Grignard reagents (e.g., CH₃MgBr) to form ketones, though steric hindrance from the fluorophenethyl group may limit reactivity .
Functionalization of the 2-Oxoimidazolidin-1-yl Ring
The 2-oxoimidazolidin-1-yl ring exhibits distinct reactivity:
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Ring-Opening Reactions :
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Alkylation : The NH group undergoes alkylation with alkyl halides (e.g., CH₃I) in the presence of NaH, forming N-alkylated products .
Table 2 : Reactivity of the 2-oxoimidazolidin-1-yl ring
Electrophilic Aromatic Substitution on the Benzo[d] dioxol Group
The electron-rich methylenedioxyphenyl group participates in:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the oxygen atoms .
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Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the 5-position of the benzodioxole ring .
Note : The fluorine atom on the phenethyl group exerts minimal electronic influence on the benzodioxol ring due to spatial separation.
Stability and Degradation Pathways
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Photodegradation : UV light (254 nm) induces cleavage of the methylenedioxy bridge, forming a catechol derivative .
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Thermal Stability : Decomposition occurs above 200°C, releasing CO and NH₃ fragments (TGA-DSC analysis) .
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, enabling comparative analysis of their synthesis, physicochemical properties, and biological relevance:
Key Observations :
Substituent Impact on Bioactivity: The benzimidazole derivative (Compound 28) exhibits potent IDO1 inhibition, suggesting that nitrogen-rich heterocycles enhance enzyme-targeting efficacy compared to the target compound’s imidazolidinone core . The 4-fluorophenethyl group in the target compound may improve blood-brain barrier penetration relative to the 3-acetylphenyl analog (), which is more lipophilic .
Synthetic Efficiency: Yields vary significantly: Compound 28 achieved 84% yield via straightforward amide coupling, whereas thiazole-containing Compound 5b required preparative HPLC for purification (45% yield) . This highlights the challenge of introducing heteroaromatic rings (e.g., thiazole) compared to benzodioxol-imidazolidinone systems.
Computational Analysis :
- Tools like Mercury CSD () could model packing patterns and intermolecular interactions of these compounds, aiding in crystallinity prediction—critical for formulation .
Q & A
Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
